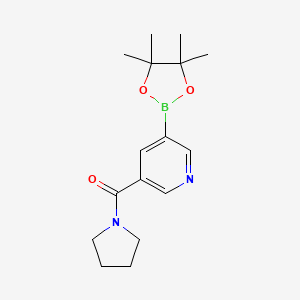

![molecular formula C13H19NO4S B572767 t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate CAS No. 1373233-18-1](/img/structure/B572767.png)

t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

T-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate is a chemical compound with the molecular formula C13H19NO4S . It is primarily used for research and development purposes .

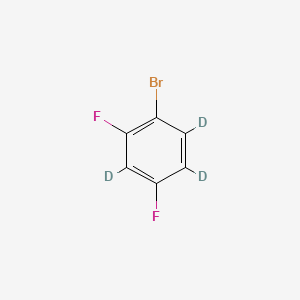

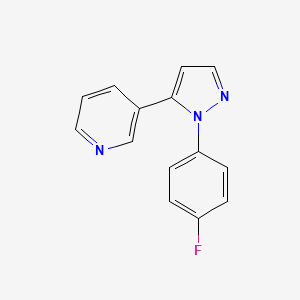

Molecular Structure Analysis

The molecular structure of t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate is represented by the InChI code1S/C13H19NO4S/c1-5-19(16,17)11-8-6-7-10(9-11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) . This indicates the presence of a carbamate group attached to a phenyl ring, which is further substituted with an ethanesulfonyl group. Physical And Chemical Properties Analysis

The molecular weight of t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate is 285.36 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Scientific Research Applications

Environmental Degradation and Toxicology

N-phenyl carbamates, including compounds structurally related to t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate, have been extensively studied for their environmental degradation pathways, toxicology, and application as pesticides. For instance, chlorpropham (CIPC), a primary N-phenyl carbamate, has been used both as a weed control agent and a sprout suppressant. Studies have focused on its degradation via hydrolysis, biolysis, photolysis, and thermal processes, highlighting concerns regarding its environmental impact due to varying degradation rates and toxic breakdown products (Smith & Bucher, 2012).

Anticancer Research

Research into cinnamic acid derivatives, which share functional groups with carbamates, has revealed their potential in anticancer applications. These compounds have been evaluated for their antitumor efficacy, indicating a longstanding interest in their medicinal properties and underutilization in clinical settings despite their rich medicinal tradition (De, Baltas, & Bedos-Belval, 2011).

Green Chemistry Applications

The search for eco-friendly chemical processes has led to the exploration of non-phosgene methods for synthesizing N-substituted carbamates, highlighting the move towards safer, more sustainable chemical synthesis techniques. These studies emphasize the industrial potential of alkyl carbamates and the exploration of carbon dioxide as a green chemical feedstock, suggesting avenues for the environmentally conscious synthesis of compounds including t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate (Jianpen, 2014).

Nonchromatographic Bioseparation

In the field of bioseparation, innovative nonchromatographic technologies such as three-phase partitioning (TPP) have been applied for the extraction, separation, and purification of bioactive molecules. This technique showcases the potential for rapid, efficient, and scalable separation processes that could be relevant for the production and purification of carbamate-based pharmaceuticals and bioactive compounds (Yan et al., 2018).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(3-ethylsulfonylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-5-19(16,17)11-8-6-7-10(9-11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXCMTVTEXQBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742960 |

Source

|

| Record name | tert-Butyl [3-(ethanesulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373233-18-1 |

Source

|

| Record name | tert-Butyl [3-(ethanesulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572696.png)

![6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B572707.png)